molecular formula C11H10N4O2 B2714304 ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE CAS No. 1068977-22-9

ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE

Cat. No.: B2714304
CAS No.: 1068977-22-9
M. Wt: 230.227
InChI Key: NPPRDUBOKBOKTQ-UHFFFAOYSA-N
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Description

ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE is a heterocyclic compound that features two pyrimidine rings. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities .

Mode of Action

The exact mode of action of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The specific molecular and cellular effects of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Environmental factors can significantly impact the action of a compound .

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the pyrimidine derivative .

Cellular Effects

Some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, indicating that they may influence cell function and cellular processes . These compounds can potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrimidine derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate at different dosages in animal models have not been extensively studied. It is known that the effects of pyrimidine derivatives can vary with dosage, and high doses may cause toxic or adverse effects .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrimidine derivatives can interact with transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate typically involves the condensation of appropriate pyrimidine derivatives. One common method includes the reaction of ethyl cyanoacetate with pyrimidine-2-carbaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

Scientific Research Applications

ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Research has shown its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Comparison: ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE is unique due to its dual pyrimidine structure, which enhances its binding affinity to biological targets. Compared to similar compounds, it exhibits a broader range of biological activities and higher potency in certain applications .

Properties

IUPAC Name

ethyl 2-pyrimidin-2-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-2-17-11(16)8-6-14-10(15-7-8)9-12-4-3-5-13-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPRDUBOKBOKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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